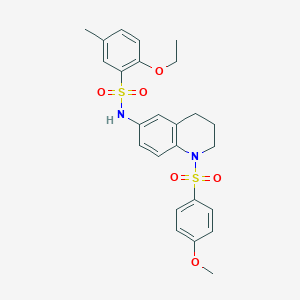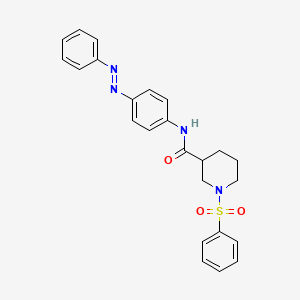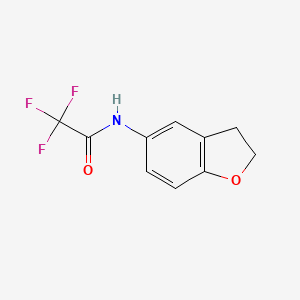![molecular formula C14H29BO2 B14125841 diisopropoxy-[(Z)-oct-1-enyl]-borane CAS No. 86595-40-6](/img/structure/B14125841.png)
diisopropoxy-[(Z)-oct-1-enyl]-borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropoxy-[(Z)-oct-1-enyl]-borane is an organoboron compound characterized by its unique structure, which includes a boron atom bonded to an oct-1-enyl group and two isopropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisopropoxy-[(Z)-oct-1-enyl]-borane typically involves the reaction of oct-1-enylboronic acid with isopropanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
Diisopropoxy-[(Z)-oct-1-enyl]-borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diisopropoxy-[(Z)-oct-1-enyl]-borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing into its use as a precursor for boron-containing drugs, which may have unique therapeutic properties.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.
作用機序
The mechanism by which diisopropoxy-[(Z)-oct-1-enyl]-borane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment.
類似化合物との比較
Similar Compounds
Triisopropylborane: Similar in structure but with three isopropyl groups instead of two isopropoxy groups.
Octylboronic acid: Contains an octyl group bonded to boron but lacks the isopropoxy groups.
Diisopropylborane: Similar but with two isopropyl groups instead of an oct-1-enyl group.
Uniqueness
Diisopropoxy-[(Z)-oct-1-enyl]-borane is unique due to its combination of an oct-1-enyl group and two isopropoxy groups, which confer specific reactivity and properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in both research and industrial applications.
特性
CAS番号 |
86595-40-6 |
|---|---|
分子式 |
C14H29BO2 |
分子量 |
240.19 g/mol |
IUPAC名 |
[(Z)-oct-1-enyl]-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h11-14H,6-10H2,1-5H3/b12-11- |
InChIキー |
OXGDIVNKSSEJAT-QXMHVHEDSA-N |
異性体SMILES |
B(/C=C\CCCCCC)(OC(C)C)OC(C)C |
正規SMILES |
B(C=CCCCCCC)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


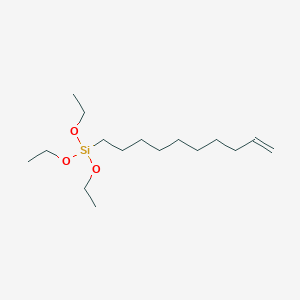
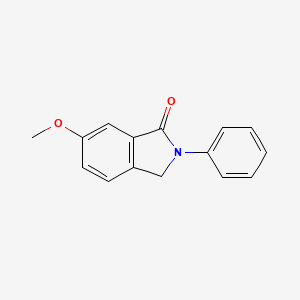
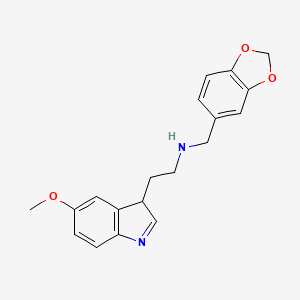
![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)
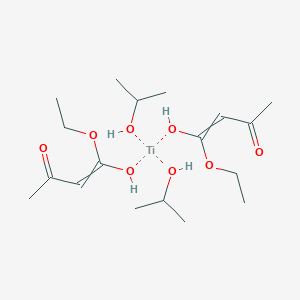


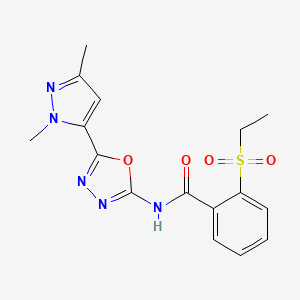
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
